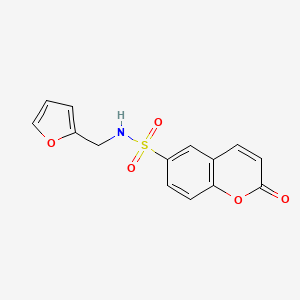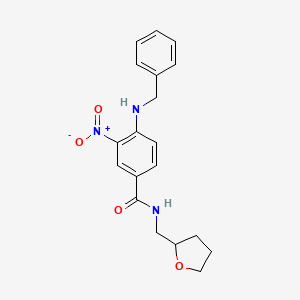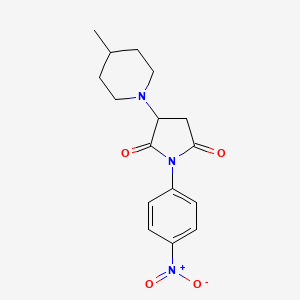
1,4-bis(3-methoxyphenyl)-2,5-piperazinedione
Descripción general
Descripción
1,4-bis(3-methoxyphenyl)-2,5-piperazinedione, also known as BMPPD, is a synthetic compound that has been widely used in scientific research for its unique biochemical and physiological effects. BMPPD is a derivative of the compound phenylpiperazine, which is commonly used in the synthesis of various pharmaceuticals. BMPPD has been found to have a range of applications in scientific research, including as a tool for investigating the mechanisms of various physiological processes.
Mecanismo De Acción
The mechanism of action of 1,4-bis(3-methoxyphenyl)-2,5-piperazinedione is not fully understood, but it is believed to involve the modulation of various neurotransmitter systems in the central nervous system. 1,4-bis(3-methoxyphenyl)-2,5-piperazinedione has been found to interact with a range of receptors, including serotonin and dopamine receptors, and may also affect the release and uptake of various neurotransmitters.
Biochemical and Physiological Effects
1,4-bis(3-methoxyphenyl)-2,5-piperazinedione has been found to have a range of biochemical and physiological effects, including the modulation of neurotransmitter systems, the reduction of oxidative stress, and the inhibition of inflammation. 1,4-bis(3-methoxyphenyl)-2,5-piperazinedione has also been found to have anti-tumor effects in some studies, although the mechanism of action for this effect is not fully understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the key advantages of 1,4-bis(3-methoxyphenyl)-2,5-piperazinedione is its versatility as a research tool. 1,4-bis(3-methoxyphenyl)-2,5-piperazinedione can be used in a range of applications, from the study of neurotransmitter systems to the investigation of cancer. However, one of the limitations of 1,4-bis(3-methoxyphenyl)-2,5-piperazinedione is its potential toxicity, which can limit its use in certain applications. Careful control of dosage and exposure is necessary to ensure the safety of researchers and experimental subjects.
Direcciones Futuras
There are many potential future directions for research involving 1,4-bis(3-methoxyphenyl)-2,5-piperazinedione. One area of interest is the investigation of the anti-tumor effects of 1,4-bis(3-methoxyphenyl)-2,5-piperazinedione. Further studies are needed to elucidate the mechanism of action for this effect and to determine the potential for 1,4-bis(3-methoxyphenyl)-2,5-piperazinedione as a cancer treatment. Another area of interest is the investigation of the effects of 1,4-bis(3-methoxyphenyl)-2,5-piperazinedione on other physiological processes, such as inflammation and oxidative stress. Finally, the development of new synthetic methods for 1,4-bis(3-methoxyphenyl)-2,5-piperazinedione may allow for the production of more pure and consistent batches of the compound, which could expand its potential applications in scientific research.
Aplicaciones Científicas De Investigación
1,4-bis(3-methoxyphenyl)-2,5-piperazinedione has been used extensively in scientific research as a tool for investigating the mechanisms of various physiological processes. One of the key applications of 1,4-bis(3-methoxyphenyl)-2,5-piperazinedione is in the study of the central nervous system, where it has been found to have a range of effects on neurotransmitter systems. 1,4-bis(3-methoxyphenyl)-2,5-piperazinedione has also been used in the study of other physiological processes, including inflammation, oxidative stress, and cancer.
Propiedades
IUPAC Name |
1,4-bis(3-methoxyphenyl)piperazine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-23-15-7-3-5-13(9-15)19-11-18(22)20(12-17(19)21)14-6-4-8-16(10-14)24-2/h3-10H,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMGKPFCUCRAKAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC(=O)N(CC2=O)C3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Bis(3-methoxyphenyl)piperazine-2,5-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(2-ethoxy-5-{[(4-pyridinylmethyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4394263.png)

![2-(2,3-dimethylphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4394269.png)

![2-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4394281.png)


![N-benzyl-4-[3-(3-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B4394292.png)
![(2-{1-[2-(2-allylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)formamide](/img/structure/B4394304.png)
![methyl 4,5-dimethoxy-2-{[3-(2-thienyl)propanoyl]amino}benzoate](/img/structure/B4394308.png)
![N-(3,5-dimethyl-2-oxo-1-phenyl-2,3-dihydro-1H-imidazol-4-yl)-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B4394310.png)
![7-(2-methoxyethyl)-1,3-dimethyl-8-[(4-methyl-1-piperidinyl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4394317.png)
